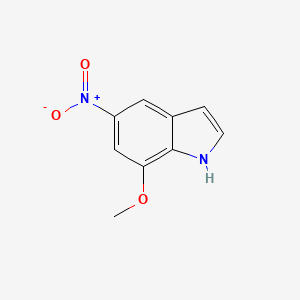

7-methoxy-5-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

7-methoxy-5-nitro-1H-indole |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-5-7(11(12)13)4-6-2-3-10-9(6)8/h2-5,10H,1H3 |

InChI Key |

FPHHJNSWCMUVBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 7-methoxy-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the precursor, 7-methoxy-1H-indole, followed by a regioselective nitration. This document provides a comprehensive overview of the chemical reactions, experimental procedures, and quantitative data to facilitate the replication and optimization of this synthesis.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through the direct nitration of 7-methoxy-1H-indole. The methoxy group at the 7-position of the indole ring is an ortho-, para-directing group, influencing the regioselectivity of the electrophilic aromatic substitution. While nitration could potentially occur at the 4, 5, or 6 positions, the electronic and steric environment of the 7-methoxy-1H-indole molecule favors nitration at the 5-position.

A general synthesis for 7-methoxy-1H-indole is also presented, providing a complete workflow from a readily available starting material.

Experimental Protocols

Step 1: Synthesis of 7-methoxy-1H-indole

A reliable method for the synthesis of 7-methoxy-1H-indole starts from 4-amino-3-methoxybenzoic acid. While various synthetic routes exist, a multi-step reaction sequence has been reported with quantifiable yields at each stage.[1]

Table 1: Multi-step Synthesis of 7-methoxy-1H-indole from 4-Amino-3-methoxybenzoic acid [1]

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Chlorination | SOCl₂, 2 h, 20 °C | - |

| 2 | Iodination | bis(pyridine)iodonium(I) tetrafluoroborate, CF₃SO₃H, CH₂Cl₂, 16 h, 20 °C | 99 |

| 3 | Sonogashira Coupling | Et₃N, Pd(PPh₃)₂Cl₂-CuI, 3 h, 0 - 20 °C | 90 |

| 4 | Cyclization | CuI, dimethylformamide, 2.5 h, 100 °C | 69 |

| 5 | Saponification | KOH, H₂O, ethanol, 24 h, Heating | 95 |

| 6 | Decarboxylation | Cu₂O, quinoline, 4 h, 230 °C | 65 |

Note: The yield for the initial chlorination step was not specified in the cited literature.

Step 2: Nitration of 7-methoxy-1H-indole to this compound

Proposed Experimental Protocol:

-

Dissolution: Dissolve 7-methoxy-1H-indole (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and acetic anhydride at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Preparation of Nitrating Agent: In a separate flask, prepare the nitrating agent. A common reagent for the nitration of indoles is a mixture of concentrated nitric acid and concentrated sulfuric acid, or fuming nitric acid in acetic anhydride. The choice of nitrating agent and reaction conditions will be critical for achieving regioselectivity.

-

Addition of Nitrating Agent: Slowly add the nitrating agent dropwise to the solution of 7-methoxy-1H-indole while maintaining the low temperature and stirring vigorously. The reaction is typically exothermic and careful temperature control is crucial to prevent side reactions and over-nitration.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice or into a beaker of cold water to precipitate the crude product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral. The crude this compound can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.

Quantitative Data (Anticipated):

Due to the lack of a specific protocol in the searched literature, the following are anticipated values based on similar reactions. Actual yields and optimal conditions would need to be determined empirically.

Table 2: Anticipated Quantitative Data for the Nitration of 7-methoxy-1H-indole

| Parameter | Anticipated Value/Range |

| Yield | 60-80% |

| Reaction Time | 1-4 hours |

| Reaction Temperature | 0-10 °C |

| Purity (after purification) | >98% |

| Appearance | Yellow to orange solid |

Characterization Data

7-methoxy-1H-indole

-

Molecular Formula: C₉H₉NO[2]

-

Molecular Weight: 147.17 g/mol [2]

-

CAS Number: 3189-22-8[2]

-

¹H NMR and ¹³C NMR data are publicly available through databases such as PubChem. [2]

This compound (Predicted)

-

Molecular Formula: C₉H₈N₂O₃

-

Molecular Weight: 192.17 g/mol

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methoxy group protons. The introduction of the nitro group at the 5-position will cause a downfield shift of the adjacent aromatic protons (H-4 and H-6) compared to the starting material.

-

¹³C NMR (Predicted): The carbon NMR spectrum will show signals for the nine carbon atoms. The carbon atom bearing the nitro group (C-5) and the adjacent carbons will exhibit shifts indicative of the electron-withdrawing nature of the nitro group.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations in the synthesis of this compound.

Caption: Multi-step synthesis of 7-methoxy-1H-indole.

Caption: Synthesis of this compound.

Signaling Pathways and Logical Relationships

At present, there is limited specific information available in the searched literature regarding the signaling pathways directly modulated by this compound. However, indole derivatives are a well-established class of compounds with a wide range of biological activities, often acting as scaffolds for the development of enzyme inhibitors or receptor ligands. The introduction of a nitro group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Further research would be required to elucidate the specific signaling pathways affected by this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-methoxy-5-nitro-1H-indole

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential biological significance of 7-methoxy-5-nitro-1H-indole. The information is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and synthesis of substituted indole compounds.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental physicochemical properties can be accurately determined or estimated based on its chemical structure and data from closely related analogues. The molecular formula of this compound is C₉H₈N₂O₃, and its molecular weight is 192.17 g/mol [1]. Other key properties are summarized in the table below.

| Property | Value | Source/Basis |

| Molecular Formula | C₉H₈N₂O₃ | - |

| Molecular Weight | 192.17 g/mol | [1] |

| Melting Point | Estimated: 130-140 °C | Based on 5-methoxy-7-nitroindole (135 °C) |

| Boiling Point | > 300 °C (decomposes) | Estimated based on related nitroindoles |

| pKa | Estimated: 13-14 | Based on 5-methoxy-7-nitroindole (~13.67) |

| LogP | Estimated: 2.0-2.5 | Based on 7-methoxy-5-nitroquinoxaline (~2.07)[2] and 5-nitroindole (~2.5) |

| Appearance | Expected to be a yellow or brown solid | Based on related nitroindole compounds[3] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol | General solubility for substituted indoles |

Experimental Protocols

The synthesis and characterization of this compound would follow established organic chemistry methodologies. Below are detailed protocols for its synthesis and analytical characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 7-methoxy-1H-indole. This procedure is adapted from the synthesis of similar nitroindole derivatives[4].

Materials:

-

7-methoxy-1H-indole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 7-methoxy-1H-indole in a minimal amount of concentrated sulfuric acid, and cool the mixture in an ice bath to 0 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound would involve standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbons attached to the nitro and methoxy groups, as well as the carbons in the indole ring, will have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretching vibration around 3300-3400 cm⁻¹.

-

Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

-

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-O stretching of the methoxy group around 1000-1300 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 192.17. Fragmentation patterns can provide further structural information[5].

Potential Biological Significance and Signaling Pathways

Indole and its derivatives are known for their wide range of biological activities and are common scaffolds in pharmaceuticals[6]. The introduction of a nitro group can significantly influence the pharmacological profile of a molecule. Nitro-containing compounds are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[7].

Specifically, nitroindole derivatives have been investigated for several therapeutic applications:

-

Anticancer Activity: Certain 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and induction of cell-cycle arrest in cancer cells[8].

-

Serotonin Receptor Antagonism: 4-nitroindole derivatives have been synthesized and evaluated as 5-HT2A receptor antagonists, which could have applications in treating various neurological disorders[9].

The biological activity of this compound has not been specifically reported, but based on related structures, it could be a candidate for investigation in similar biological pathways. The nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamine intermediates, which can interact with cellular macromolecules, a common mechanism of action for many nitroaromatic drugs.

References

- 1. chemcd.com [chemcd.com]

- 2. Quinoxaline, 7-methoxy-5-nitro- | CAS#:64457-69-8 | Chemsrc [chemsrc.com]

- 3. rsc.org [rsc.org]

- 4. This compound-3-carboxylic acid | Benchchem [benchchem.com]

- 5. tsijournals.com [tsijournals.com]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into Methoxy-Nitro-Indoles: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic characterization of nitro-methoxy-substituted indole derivatives, with a focus on providing available data and general experimental protocols relevant to the analysis of compounds such as 7-methoxy-5-nitro-1H-indole. Due to the absence of a complete, publicly available dataset for this compound, this document presents spectroscopic data for the closely related compound, this compound-3-carboxylic acid, to serve as a valuable reference. Furthermore, this guide outlines the general synthetic strategies and standard analytical procedures crucial for the characterization of this class of molecules.

Synthetic Pathway and Spectroscopic Analysis Workflow

The synthesis of this compound is anticipated to proceed via the nitration of 7-methoxyindole. The subsequent characterization of the product would involve a suite of spectroscopic techniques to confirm its identity and purity.

Caption: Synthetic and analytical workflow for this compound.

Spectroscopic Data for this compound-3-carboxylic acid

The following tables summarize the spectroscopic data for this compound-3-carboxylic acid, a structurally similar compound. These data can provide a useful, albeit imperfect, reference for researchers working with this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₈N₂O₅ |

| Molecular Weight | 236.18 g/mol |

Note: The mass spectrum of the parent compound, this compound, would be expected to show a molecular ion peak corresponding to its molecular weight of 192.17 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives. Specific parameters may need to be optimized based on the exact instrumentation and the properties of the compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified indole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent peaks with key analyte signals.

-

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances (typically 0-12 ppm).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is required. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a small amount of the sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Characteristic peaks for the nitro (NO₂) group are expected around 1520 and 1340 cm⁻¹, while the methoxy (O-CH₃) group will show C-H stretching around 2850-2960 cm⁻¹ and C-O stretching around 1000-1300 cm⁻¹. The N-H stretch of the indole ring is expected in the region of 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable molecules, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.

-

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition of the molecular ion, providing a high degree of confidence in the molecular formula.

This guide provides a foundational understanding of the synthesis and spectroscopic characterization of this compound and related compounds. Researchers are encouraged to consult the primary literature for more specific details and to adapt these general protocols to their specific experimental setups.

Biological Activity Screening of 7-methoxy-5-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the potential biological activities of 7-methoxy-5-nitro-1H-indole. Due to a lack of extensive direct studies on this specific molecule, this guide synthesizes information from closely related analogs, particularly this compound-3-carboxylic acid, and the broader class of substituted indole compounds. The available evidence strongly suggests that this compound holds promise for antimicrobial, anticancer, and anti-inflammatory applications. The presence of a methoxy group at the 7-position is suggested to enhance lipophilicity, thereby improving membrane permeability, while the nitro group at the 5-position likely contributes to its biological reactivity[1]. This guide outlines potential biological activities, presents representative experimental protocols for their assessment, and visualizes relevant workflows and potential signaling pathway interactions.

Potential Biological Activities

Based on preliminary data from related compounds, this compound is predicted to exhibit the following biological activities:

-

Antimicrobial Properties: The nitro group is a key feature that may confer activity against various bacterial strains[1].

-

Anticancer Activity: Initial studies on related molecules suggest potential to inhibit cancer cell proliferation[1].

-

Anti-inflammatory Effects: There is potential for this compound to be explored in the context of chronic inflammatory diseases[1].

Data Presentation: Postulated Activity Summary

As no direct quantitative data for this compound is currently available in public literature, the following table summarizes the potential biological activities based on the activity of the closely related this compound-3-carboxylic acid and general observations for nitro-substituted indoles. This table should be considered a predictive framework for experimental investigation.

| Biological Activity | Target Organism/Cell Line | Predicted Metric | Notes |

| Antimicrobial | Staphylococcus aureus, Escherichia coli | Minimum Inhibitory Concentration (MIC) | The nitro group is anticipated to be crucial for activity. |

| Antifungal | Candida albicans, Aspergillus niger | Minimum Inhibitory Concentration (MIC) | Indole derivatives have shown a broad spectrum of antifungal activity. |

| Anticancer | Human cancer cell lines (e.g., MCF-7, HeLa) | Half-maximal inhibitory concentration (IC50) | The mechanism may involve apoptosis induction. |

| Anti-inflammatory | Macrophage cell lines (e.g., RAW 264.7) | Inhibition of nitric oxide (NO) production | Potential to modulate inflammatory pathways. |

Experimental Protocols

The following are detailed, representative methodologies for screening the biological activity of this compound. These protocols are based on standard practices for evaluating similar indole derivatives.

Antimicrobial Activity Screening: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.

-

Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare various concentrations of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different compound concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Visualizations

Experimental Workflow for Biological Activity Screening

Caption: Workflow for the biological screening of this compound.

Postulated Anticancer Signaling Pathway Modulation

While the precise mechanism of action for this compound is unknown, many indole derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be a target for investigation.

Caption: Postulated apoptotic signaling pathway modulated by this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The preliminary evidence from closely related analogs suggests a spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Further investigation is warranted to isolate and quantify these activities for the specific molecule. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening using the protocols outlined in this guide. Subsequent studies should aim to elucidate the precise mechanisms of action and explore the structure-activity relationships of this and related compounds to optimize their therapeutic potential.

References

Unraveling the Therapeutic Potential of 7-methoxy-5-nitro-1H-indole: A Scoping Review of Available Data

Researchers, scientists, and drug development professionals exploring the therapeutic landscape of novel indole compounds have shown interest in 7-methoxy-5-nitro-1H-indole. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of this specific molecule. The primary focus of existing research has been on its carboxylated and esterified derivatives, leaving the therapeutic targets and biological activity of the parent compound, this compound, largely undefined. This guide synthesizes the available data on its closest analogs to provide inferred potential avenues for research and development.

Currently, there is no direct experimental evidence detailing the specific therapeutic targets or quantitative biological activity of this compound. The compound is predominantly referenced as a synthetic intermediate in the creation of more complex molecules. Nevertheless, the biological activities of its derivatives offer valuable insights into the potential pharmacological profile of the core structure.

Inferred Biological Activities from Derivatives

The most studied derivative is This compound-3-carboxylic acid . Preliminary studies on this compound suggest a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of the methoxy and nitro groups is thought to enhance its lipophilicity and reactivity, facilitating interactions with various biological targets.[2]

Another closely related compound, This compound-2-carboxylic acid ethyl ester , has been investigated for its enzyme inhibitory activity.

Potential Therapeutic Targets Based on Derivative Studies

While no proteins have been identified as direct binders of this compound, a patent application discloses that derivatives, such as this compound-2-carboxylic acid ethyl ester, exhibit inhibitory activity against Spleen Tyrosine Kinase (Syk) . Syk is a crucial mediator in the signaling pathways of various immune receptors and is considered a therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.

The general anticancer activity observed for the 3-carboxylic acid derivative suggests potential interactions with pathways controlling cell proliferation and survival. However, specific molecular targets within these pathways have not been elucidated.

Quantitative Data on Derivatives

To aid in comparative analysis, the following table summarizes the available quantitative data for the key derivatives of this compound. It is crucial to reiterate that these values do not directly reflect the activity of the parent compound.

| Derivative | Target/Assay | Reported IC50 |

| This compound-2-carboxylic acid ethyl ester | Syk Kinase | Data presented in patent literature, specific values require direct consultation. |

Table 1: Summary of available quantitative data for derivatives of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound itself are not available in the reviewed literature. The synthesis of its derivatives, however, is documented.

Synthesis of this compound-3-carboxylic acid: The synthesis typically involves a two-step process:

-

Nitration of 7-methoxyindole: This reaction is commonly achieved using a mixture of concentrated nitric acid and sulfuric acid.

-

Carboxylation: Following the nitration, a carboxyl group is introduced at the 3-position of the indole ring.[1]

The workflow for a typical synthesis is illustrated below.

References

Navigating the Physicochemical Landscape of 7-Methoxy-5-nitro-1H-indole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 7-methoxy-5-nitro-1H-indole. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry, data from structurally analogous compounds, and standardized experimental protocols to offer a predictive framework and practical methodologies for its empirical determination. This document is intended to equip researchers with the foundational knowledge and procedural insights necessary to effectively handle and evaluate this compound in a laboratory setting.

Predicted Solubility Profile

The solubility of an organic compound is fundamentally governed by its molecular structure and the physicochemical properties of the solvent. For this compound, the interplay between its polar nitro group, moderately polar methoxy group, and the largely nonpolar indole nucleus will dictate its solubility in various solvent systems.

The "like dissolves like" principle suggests that the polarity of the solvent relative to the solute is a primary determinant of solubility.[1] The presence of both hydrogen bond donors (the indole N-H) and acceptors (the nitro and methoxy oxygens) suggests that polar protic solvents capable of hydrogen bonding will be effective.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The nitro and methoxy groups, along with the indole N-H, can participate in hydrogen bonding. However, the aromatic indole core limits aqueous solubility. Solubility is expected to increase with decreasing solvent polarity (Methanol > Ethanol > Water). |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can accept hydrogen bonds and have high dipole moments, effectively solvating the polar functionalities of the molecule. DMSO and DMF are generally excellent solvents for a wide range of organic compounds. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity imparted by the nitro group will likely result in poor solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can solvate a range of organic molecules. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various stages of research and development, from initial screening to formulation.[2][3] The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[1][4]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent.[4]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This is typically achieved by shaking or stirring for 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound, initially dissolved in a high-solubility solvent like DMSO, precipitates when added to an aqueous buffer. This is a high-throughput method often used in early drug discovery.[3][5]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate using DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to corresponding wells of another 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation and Detection: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 or 24 hours).[5] Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Experimental Workflows for Solubility Determination

Stability Profile and Degradation Pathways

The chemical stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, safety, and efficacy.[6][7] For this compound, the nitroaromatic and indole moieties are the most likely sites of degradation. Nitroaromatic compounds can be susceptible to reduction and nucleophilic substitution, while the indole ring is prone to oxidation.[8][9]

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways.[10][11][12]

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (e.g., 0.1 M HCl) | Likely Stable | The indole ring is generally stable to acid, but strong acidic conditions could potentially lead to polymerization. |

| Basic (e.g., 0.1 M NaOH) | Potentially Labile | The N-H proton of the indole is acidic and can be deprotonated under basic conditions, which may increase susceptibility to oxidation. |

| Oxidative (e.g., H₂O₂) | Labile | The electron-rich indole ring is susceptible to oxidation, potentially leading to the formation of oxindole or other oxidized species. |

| Thermal (e.g., >60°C) | Likely Stable | The aromatic nature of the compound suggests good thermal stability, although prolonged exposure to high temperatures should be investigated.[13] |

| Photolytic (e.g., UV/Vis light) | Potentially Labile | Nitroaromatic compounds can be photolabile. The indole ring can also undergo photo-oxidation. |

Experimental Protocol for Stability Assessment: Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[11][12]

Protocol:

-

Solution Preparation: Prepare solutions of this compound in suitable solvents (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize a sample with 0.1 M NaOH before analysis.

-

Basic: Add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize a sample with 0.1 M HCl before analysis.

-

Oxidative: Add a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period.

-

Thermal: Store the solution at an elevated temperature (e.g., 80°C) for a defined period.

-

Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all degradation products.

-

Data Evaluation: Quantify the amount of intact this compound remaining and the amount of each degradation product formed. The mass balance should be assessed to ensure that all major degradation products are accounted for.

Relevant Signaling Pathway: c-Myc G-Quadruplex Inhibition

Nitroindole derivatives have been investigated for their potential to act as c-Myc G-quadruplex binders, which can lead to anticancer activity.[14][15] The c-Myc oncogene is a key regulator of cell proliferation, and its promoter region contains a G-rich sequence that can form a G-quadruplex (G4) structure. Stabilization of this G4 structure by small molecules can repress c-Myc transcription, leading to cell cycle arrest and apoptosis.

Hypothesized c-Myc G-Quadruplex Inhibition Pathway

Conclusion

While specific experimental data for this compound is not yet publicly available, this guide provides a robust framework for its characterization. The predicted solubility profile suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols, with limited solubility in water and nonpolar solvents. The compound's stability is likely to be challenged by oxidative and potentially basic and photolytic conditions. The detailed experimental protocols provided herein offer a clear path for the empirical determination of these crucial physicochemical properties. Furthermore, the exploration of its potential role in the c-Myc signaling pathway highlights a promising avenue for future research in drug discovery. This guide serves as a valuable resource for scientists and researchers, enabling a more informed and efficient investigation of this compound.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]

- 7. iipseries.org [iipseries.org]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. acdlabs.com [acdlabs.com]

- 11. scispace.com [scispace.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

7-methoxy-5-nitro-1H-indole: A Speculative Exploration of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and mechanism of action of 7-methoxy-5-nitro-1H-indole is limited in publicly available literature. This document presents a speculative mechanism of action based on the known biological activities of structurally related indole derivatives, particularly those bearing a nitro group at the 5-position. The proposed mechanisms and experimental protocols are intended to serve as a guide for future research into this specific compound.

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse and potent biological activities. The indole scaffold is a key structural motif in numerous natural products and synthetic drugs. The introduction of various substituents onto the indole ring can modulate its physicochemical properties and biological targets, leading to a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

This technical guide focuses on the speculative mechanism of action of this compound. The presence of a methoxy group at the 7-position and a nitro group at the 5-position suggests the potential for unique biological activities. The electron-withdrawing nature of the nitro group is a common feature in many bioactive molecules and is often crucial for their mechanism of action. This document will explore potential anticancer and antimicrobial activities based on data from related nitroindole compounds.

Speculative Mechanisms of Action

Based on the biological activities reported for structurally similar 5-nitroindole derivatives, two primary mechanisms of action are proposed for this compound: anticancer activity via tubulin polymerization inhibition and G-quadruplex stabilization, and antimicrobial activity .

Anticancer Activity

The 5-nitroindole moiety has been identified in compounds with potent anticancer properties. Two potential pathways are hypothesized:

-

Inhibition of Tubulin Polymerization: Several indole derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The 7-methoxy and 5-nitro substitutions on the indole ring may allow the molecule to bind to the colchicine binding site on β-tubulin, thereby preventing the formation of microtubules.

-

Stabilization of c-Myc G-Quadruplex DNA: The promoter region of the c-Myc oncogene can form a G-quadruplex (G4) DNA structure, which represses its transcription. Small molecules that can bind to and stabilize this G4 structure can act as anticancer agents by downregulating c-Myc expression. The planar aromatic system of the indole ring, combined with the electronic properties of the nitro and methoxy groups, may facilitate binding to and stabilization of the c-Myc G-quadruplex.

Antimicrobial Activity

Nitroaromatic compounds are known for their antimicrobial properties, which are often mediated by the reduction of the nitro group to reactive nitroso and hydroxylamino derivatives. These reactive species can cause cellular damage through various mechanisms, including DNA damage, inhibition of essential enzymes, and disruption of cellular redox balance. It is speculated that this compound could be activated by bacterial nitroreductases to exert its antimicrobial effects.

Data Presentation

As no quantitative data for this compound is currently available, the following table summarizes the biological activities of representative 5-nitroindole derivatives to provide a basis for comparison and to guide future experimental design.

| Compound/Derivative | Biological Activity | Target/Mechanism | Quantitative Data (IC50/MIC) | Reference |

| 5-Nitroindole Derivatives | Anticancer | c-Myc G-Quadruplex Binders | Not specified | [1] |

| 7-nitro-1H-indole-2-carboxylic acid derivatives | FBPase inhibitors | Allosteric inhibition | IC₅₀ of 0.99 μM for the most potent derivative | [2] |

| Indole-based tubulin inhibitor (OXi8006 analogue with 7-methoxy) | Anticancer | Inhibition of tubulin assembly | IC₅₀ = 1.1 µM | [3] |

| Indole-triazole derivatives | Antimicrobial | Not specified | MIC values of 3.125-50 µg/mL against various bacteria and fungi | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the speculative mechanisms of action of this compound.

Anticancer Activity Assays

1. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

2. Tubulin Polymerization Assay

-

Principle: The polymerization of purified tubulin into microtubules can be monitored by the increase in light scattering (turbidity) at 340 nm.

-

Protocol:

-

Reconstitute purified tubulin (>99% pure) to 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP).

-

In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) as a control.

-

Monitor the absorbance at 340 nm every 60 seconds for one hour at 37°C using a temperature-controlled microplate reader.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

3. c-Myc G-Quadruplex Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

-

Principle: A dual-labeled oligonucleotide corresponding to the c-Myc promoter sequence (with a fluorophore and a quencher) is used. In the G-quadruplex conformation, the fluorophore and quencher are in close proximity, resulting in low fluorescence. A ligand that binds and stabilizes the G4 structure will maintain this low fluorescence state.

-

Protocol:

-

Prepare a solution of the FRET-labeled c-Myc G4 oligonucleotide in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the G-quadruplex structure.

-

In a 96-well plate, add the folded G4 oligonucleotide to wells containing various concentrations of this compound.

-

Incubate at room temperature for a defined period.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

A decrease or stabilization of the fluorescence signal in the presence of the compound indicates binding to the G-quadruplex.

-

Antimicrobial Activity Assays

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Protocol:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the analysis of structurally related 5-nitroindole derivatives provides a strong foundation for speculating on its potential as an anticancer and antimicrobial agent. The proposed mechanisms, involving the inhibition of tubulin polymerization, stabilization of c-Myc G-quadruplex DNA, and bioreductive activation of the nitro group, offer promising avenues for future research. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the precise biological activities and molecular targets of this intriguing compound. Further investigation is warranted to validate these hypotheses and to determine the therapeutic potential of this compound.

References

commercial availability and purity of 7-methoxy-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability of Precursor

7-Methoxy-5-nitro-1H-indole is not a stock item from major chemical suppliers. Researchers interested in this compound will likely need to perform a custom synthesis. The direct precursor for this synthesis, 7-methoxyindole (CAS: 3189-22-8) , is commercially available from various suppliers.

Table 1: Commercial Availability of 7-Methoxyindole (CAS: 3189-22-8)

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 1g, 5g |

| Fisher Scientific | 97% | 1g, 5g, 25g |

| BLD Pharm | ≥98% | 1g, 5g, 25g, 100g |

| Ambeed | ≥98% | 1g, 5g, 10g, 25g |

| ChemScene | ≥98% | 5g, 10g, 25g, 50g |

Note: Availability and purity levels are subject to change. Please consult the suppliers' websites for the most current information.

For the target compound, this compound, researchers can inquire with companies specializing in custom chemical synthesis.

Experimental Protocols

The synthesis of this compound is anticipated to proceed via the electrophilic nitration of 7-methoxyindole. The methoxy group at the 7-position is an ortho-, para-director. Due to steric hindrance at the 6-position from the adjacent methoxy group and the indole ring structure, nitration is expected to favor the 5-position.

Synthesis of this compound

This protocol is a representative procedure based on established methods for the nitration of indole derivatives.

Materials:

-

7-Methoxyindole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice Bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 7-methoxyindole (1.0 eq) in dichloromethane at 0°C (ice bath).

-

Slowly add concentrated sulfuric acid (2.0 eq) to the solution while maintaining the temperature at 0°C.

-

In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0°C.

-

Add the nitrating mixture dropwise to the solution of 7-methoxyindole over 30 minutes, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified using column chromatography.

Materials:

-

Silica Gel (230-400 mesh)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Prepare a silica gel slurry in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate).

-

Collect the fractions and monitor by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation. | Aromatic protons with characteristic shifts and coupling constants for the indole ring system. Signals for the methoxy group and protons on the nitrated ring. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all carbon atoms in the molecule, with shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy group. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of C₉H₈N₂O₃. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating the purity of the compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching of the indole, C-H aromatic stretching, asymmetric and symmetric stretching of the nitro group (NO₂), and C-O stretching of the methoxy group. |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression of the chemical transformations during the synthesis.

Safety and Handling Precautions for 7-methoxy-5-nitro-1H-indole: An In-depth Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for 7-methoxy-5-nitro-1H-indole was found in the available search results. The following guide is a synthesis of information from SDSs of structurally similar compounds, including 5-Nitroindole, 7-Methoxy-1H-indole, and 5-Methoxyindole. This information should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this compound.

This technical guide provides an in-depth overview of the potential hazards and recommended handling precautions for this compound, based on data from analogous compounds. It is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on the hazard information for structurally related indole compounds, this compound should be treated as a potentially hazardous substance. The primary hazards are likely to include:

-

Acute Toxicity: Harmful if swallowed.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

The presence of the nitro group may also suggest potential for reactivity, and compounds in this family can be combustible.

Table 1: GHS Hazard Statements for Structurally Similar Compounds

| Hazard Statement | GHS Classification | Source Compound(s) |

| H302: Harmful if swallowed | Acute toxicity, oral (Warning) | 7-Methoxy-1H-indole[1] |

| H315: Causes skin irritation | Skin corrosion/irritation (Warning) | 7-Methoxy-1H-indole[1] |

| H318: Causes serious eye damage | Serious eye damage/eye irritation (Danger) | 7-Methoxy-1H-indole[1] |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Warning) | 7-Methoxy-1H-indole[1] |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) | 7-Methoxy-1H-indole[1] |

First-Aid Measures

In case of exposure, immediate action is crucial. The following first-aid measures are recommended based on information for similar indole derivatives:

Table 2: First-Aid Measures

| Exposure Route | Procedure | Citations |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention. | [3][4] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists. | [3][4][5] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [3][4] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | [3][4][6] |

Handling and Storage

Proper handling and storage are essential to minimize risk.

3.1. Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles and/or face shield).[3][4][5]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

-

Dust Formation: Avoid creating dust. Use engineering controls to minimize dust generation and accumulation.[5]

3.2. Storage

-

Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[2][5][6] Some related compounds recommend refrigeration.[5]

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[3][5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3]

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Environmental Precautions: Do not let the chemical enter the environment.

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.[3][4]

Visualizations

Logical Workflow for Safe Handling

Caption: General laboratory workflow for safely handling potentially hazardous chemical compounds.

Emergency Response Logic

Caption: Decision-making flow for first-aid response to chemical exposure.

Experimental Protocols

While no specific experimental protocols for this compound were found, general procedures for handling solid organic compounds in a research setting can be adapted.

General Protocol for Weighing and Dissolving a Solid Compound

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don the required PPE: lab coat, safety goggles, and compatible chemical-resistant gloves.

-

Place a calibrated analytical balance inside the fume hood or use an external balance with appropriate containment (e.g., a weighing enclosure).

-

Clean the spatula and weighing vessel (e.g., weigh boat or vial) with a suitable solvent and dry them completely.

-

-

Weighing:

-

Tare the weighing vessel on the balance.

-

Carefully transfer the desired amount of this compound from the stock bottle to the weighing vessel using a clean spatula.

-

Avoid creating dust. If any material is spilled, clean it up immediately following proper procedures.

-

Record the exact weight of the compound.

-

-

Dissolving:

-

Transfer the weighed solid to a suitable reaction flask or beaker.

-

Add the desired solvent to the vessel containing the solid.

-

Stir or agitate the mixture until the solid is completely dissolved. Gentle heating may be required for some solvents, but this should be done with caution, considering the thermal stability of the compound.

-

-

Cleanup:

-

Clean the spatula and any contaminated surfaces with an appropriate solvent.

-

Dispose of the weighing vessel and any contaminated materials in the designated solid waste container.

-

Thoroughly wash hands after completing the procedure.

-

References

- 1. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 7-Methoxy-1H-indole(3189-22-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methoxy-5-nitro-1H-indole and its related compounds, focusing on their chemical synthesis, biological activities, and underlying mechanisms of action. This class of nitro-indole derivatives has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the fields of oncology, inflammation, and infectious diseases.

Chemical Identity and Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound-2-carboxylic acid | 1082041-82-4 | C10H8N2O5 | 236.18 |

| This compound-3-carboxylic acid | None Found | C10H8N2O5 | 236.18[1] |

| 5-Methoxy-7-nitro-1H-indole | 10553-10-3 | C9H8N2O3 | 192.17[2] |

| 4-Methoxy-7-nitro-1H-indole | 175913-27-6 | C9H8N2O3 | 192.17 |

| Methyl this compound-2-carboxylate | 539856-41-2 | C11H10N2O5 | 250.21 |

| Ethyl this compound-2-carboxylate | 176956-21-1 | C12H12N2O5 | 264.24 |

| 7-Methoxy-1H-indole (precursor) | 3189-22-8 | C9H9NO | 147.17[3] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives generally proceeds through the nitration of a 7-methoxyindole precursor. The following sections outline generalized experimental protocols for the synthesis of key compounds.

General Synthesis Workflow

The overall synthetic strategy involves a few key steps, starting from a commercially available precursor.

Experimental Protocol: Nitration of 7-Methoxy-1H-indole

This protocol describes a general method for the introduction of a nitro group at the C5 position of the indole ring.

Materials:

-

7-Methoxy-1H-indole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 7-methoxy-1H-indole in a suitable solvent like dichloromethane and cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature.

-

In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 7-methoxy-1H-indole, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Experimental Protocol: Synthesis of this compound-3-carboxylic acid

A general approach for the synthesis of the 3-carboxylic acid derivative is outlined below, which often follows the initial nitration step.[1]

Procedure:

-

Following the nitration of 7-methoxyindole to obtain this compound, the subsequent carboxylation at the C3 position can be achieved through various methods.

-

One common approach is a Vilsmeier-Haack type reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the C3 position.

-

The resulting this compound-3-carbaldehyde is then oxidized to the corresponding carboxylic acid using an appropriate oxidizing agent, such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

-

The final product is then purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound-2-carboxylic acid

The synthesis of the 2-carboxylic acid derivative can be adapted from procedures for similar indole-2-carboxylic acids, such as the Fischer indole synthesis.

Procedure:

-

A common route involves the Fischer indole synthesis, starting with a substituted phenylhydrazine. In this case, (2-methoxy-4-nitrophenyl)hydrazine would be a suitable starting material.

-

The hydrazine is reacted with an α-ketoester, such as ethyl pyruvate, to form a hydrazone.

-

The hydrazone is then cyclized under acidic conditions (e.g., using polyphosphoric acid or a Lewis acid) to form the ethyl ester of this compound-2-carboxylic acid.

-

Finally, the ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

-

The product is then purified by recrystallization.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

Nitro-indole compounds have been investigated for their potential as anticancer agents.[1][4] While specific IC₅₀ values for this compound and its direct derivatives are not widely reported in publicly available literature, related indole derivatives have shown significant cytotoxic effects against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-sulfonamide derivatives | HepG2 | 7.37 - 26.00 | [5] |

| MOLT-3 | Various | [5] | |

| Indole-chalcone derivative | MDA-MB-231 | 13 - 19 | [4] |

| Indole-based isoxazole | Jurkat | 22.3 | [6] |

| HL-60 | 33.97 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., HepG2, MOLT-3, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| Indole derivatives with triazole/thiadiazole | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | [7] |

| C. albicans, C. krusei | 3.125 - 50 | [7] | |

| Synthetic indole derivatives | Gram-positive bacteria | 0.25 - 16 | [8] |

| 7-Hydroxyindole | A. baumannii | 512 | [9][10] |

| 5-Iodoindole, 3-Methylindole | A. baumannii | 64 | [9][10] |

Anti-inflammatory Activity

Indole-based compounds have been explored for their anti-inflammatory potential.[1] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compounds and the standard drug (positive control) orally or intraperitoneally. A control group receives the vehicle.

-

After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways

The biological effects of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. Two key pathways implicated in the action of these compounds are the PI3K/Akt/mTOR and NF-κB pathways, which are central regulators of cell growth, proliferation, survival, and inflammation.[11][12]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Its dysregulation is a hallmark of many cancers. Indole compounds have been shown to inhibit this pathway at various points.[11][12]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Indole derivatives can suppress the activation of NF-κB.[11][12]

Conclusion

This compound and its derivatives represent a promising class of compounds with multifaceted biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic routes are generally accessible, and the mechanisms of action appear to involve key signaling pathways that are often dysregulated in disease. This guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this intriguing family of indole compounds. Future work should focus on elucidating the precise molecular targets, optimizing the structure-activity relationships, and conducting more extensive in vivo studies to validate their therapeutic efficacy and safety.

References

- 1. Buy this compound-3-carboxylic acid [smolecule.com]

- 2. 5-METHOXY-7-NITRO-1H-INDOLE ,10553-10-3 _ChemCD_index [chemcd.com]

- 3. 7-Methoxy-1H-indole synthesis - chemicalbook [chemicalbook.com]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

detailed synthesis protocol for 7-methoxy-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 7-methoxy-5-nitro-1H-indole, a valuable building block in medicinal chemistry and drug development. The protocol is based on the direct nitration of 7-methoxy-1H-indole.

Reaction Scheme